

A Comparative Guide to (Phenylsulfonimidoyl)benzene and its Analogs for Researchers

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Compound of Interest

Compound Name: (Phenylsulfonimidoyl)benzene

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For researchers, scientists, and drug development professionals, the strategic incorporation of bioisosteric replacements for common functional groups is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative study of **(Phenylsulfonimidoyl)benzene** and its analogs, primarily focusing on the sulfoximine moiety, a functional group of growing importance in drug discovery.

This document offers an objective comparison of the physicochemical and pharmacological properties of **(Phenylsulfonimidoyl)benzene** analogs with other established motifs. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments to facilitate reproducibility and further investigation.

Introduction to (Phenylsulfonimidoyl)benzene and its Analogs

(Phenylsulfonimidoyl)benzene, and more broadly, compounds containing the sulfoximine functional group (a hexavalent sulfur atom double-bonded to two carbon atoms, one oxygen atom, and a nitrogen atom), have emerged as versatile and valuable scaffolds in drug design. They are often considered bioisosteres of sulfones and sulfonamides, offering a unique combination of physicochemical properties that can lead to improved drug-like characteristics.

[\[1\]](#)[\[2\]](#)

Key advantages of incorporating a sulfoximine moiety include enhanced aqueous solubility, improved metabolic stability, and the introduction of a hydrogen bond donor/acceptor capability, which can lead to novel interactions with biological targets.[1][3] The nitrogen atom of the sulfoximine also provides an additional vector for chemical modification, allowing for fine-tuning of a molecule's properties.[2] This guide will delve into a quantitative comparison of these properties, providing a data-driven basis for their application in research and development.

Comparative Physicochemical and In Vitro Properties

The decision to incorporate a sulfoximine or a related analog into a drug candidate is often driven by the desire to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data comparing sulfoximine-containing compounds with their non-sulfoximine isosteres.

Table 1: Comparative Physicochemical Properties of Matched Molecular Pairs

Compound Pair	Modification	LogD (pH 7.5)	Aqueous Solubility (Sw) at pH 6.5 (mg/L)
Imatinib vs. Analog 8	Amine to Sulfoximine	1.9 vs. 2.0	112 vs. 54
AT7519 vs. Analog 15	Amine to Sulfoximine	1.3 vs. 1.6	1524 vs. 52[4]
Palbociclib vs. Analog 23	Amine to Sulfoximine	2.1 vs. 2.2	34 vs. 30[5]
Ribociclib vs. Analog 26	Amine to Sulfoximine	1.8 vs. 1.9	334 vs. 22[4]
Vardenafil vs. Analog 29	Amine to Sulfoximine	2.6 vs. 2.0	220 vs. 52[4]
ZK 304709 vs. Roniciclib	Sulfonamide to Sulfoximine	-	8 vs. 182
BAY-958 vs. Atuveciclib (BAY 1143572)	Sulfonamide to Sulfoximine	-	11 vs. 479
AZ20 vs. Ceralasertib (AZD6738)	Sulfone to Sulfoximine	2.5 vs. 1.9	-

Table 2: Comparative In Vitro Biological Activity and Metabolic Stability

Compound Pair	Target	IC50 (nM)	Predicted Blood Clearance (CLb) in rat hepatocytes (L h ⁻¹ kg ⁻¹)
Imatinib vs. Analog 8	ABL1 (non-phosphorylated)	1.1 vs. 79	2.3 vs. 1.9[4]
Imatinib vs. Analog 8	KIT	13 vs. 11[4]	-
Imatinib vs. Analog 8	PDGFRβ	14 vs. 19[4]	-
AT7519 vs. Analog 15	CDK2	96 vs. 522[4]	1.7 vs. 0.06[4]
AT7519 vs. Analog 15	CDK9	6 vs. 124[4]	-
Palbociclib vs. Analog 23	CDK4	11 vs. 11[5]	1.3 vs. 1.1[4]
Palbociclib vs. Analog 23	CDK6	16 vs. 15[5]	-
Ribociclib vs. Analog 26	CDK4	10 vs. 48[5]	2.0 vs. 1.2[5]
Ribociclib vs. Analog 26	CDK6	39 vs. 120[5]	-
Atuveciclib (BAY 1143572)	CDK9/CycT1	13[6][7]	-
Ceralasertib (AZD6738)	ATR kinase	1	-

Experimental Protocols

To ensure the reproducibility of the presented data and to aid in the design of future experiments, detailed methodologies for key assays are provided below.

Synthesis of (Phenylsulfonimidoyl)benzene Analogs

The synthesis of sulfoximines can be achieved through various methods, with rhodium-catalyzed reactions being a prominent and efficient approach.

General Protocol for Rhodium-Catalyzed Synthesis of N-Acylsulfoximines:

This protocol is adapted from the rhodium-catalyzed imination of sulfoxides.

- Materials: Substituted phenyl sulfoxide, N-acylaminating agent (e.g., trifluoroacetamide), Rhodium(II) acetate dimer ($\text{Rh}_2(\text{OAc})_4$), magnesium oxide (MgO), and a suitable solvent like dichloromethane (DCM).
- Procedure:
 - To a solution of the substituted phenyl sulfoxide in DCM, add MgO and the N-acylaminating agent.
 - Add a catalytic amount of $\text{Rh}_2(\text{OAc})_4$ to the mixture.
 - Stir the reaction at room temperature for 16-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, filter the reaction mixture to remove MgO .
 - The filtrate is then concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel to yield the N-acylsulfoximine.
 - The acyl protecting group can be removed under basic conditions (e.g., K_2CO_3 in methanol) to yield the free NH-sulfoximine.[\[6\]](#)[\[8\]](#)

Determination of Aqueous Solubility

The shake-flask method is a standard technique for determining thermodynamic aqueous solubility.[\[9\]](#)[\[10\]](#)

- Materials: Test compound, buffer solution of desired pH (e.g., pH 6.5), and a suitable organic solvent for stock solution preparation (e.g., DMSO).
- Procedure:
 - Prepare a stock solution of the test compound in an organic solvent.
 - Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial.
 - Agitate the vial at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
 - After equilibration, centrifuge the sample to pellet the undissolved solid.
 - Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
 - Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or LC-MS.[\[10\]](#)[\[11\]](#)
 - The aqueous solubility is reported as the concentration of the saturated solution.

In Vitro Metabolic Stability Assay

Liver microsomes are commonly used to assess the metabolic stability of drug candidates.[\[3\]](#)

- Materials: Test compound, pooled human or rat liver microsomes, NADPH regenerating system, and a suitable buffer (e.g., phosphate buffer).
- Procedure:
 - Pre-warm a solution of liver microsomes and the test compound in the buffer at 37°C.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile)

containing an internal standard.

- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
- The half-life ($t_{1/2}$) of the compound is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression corresponds to the elimination rate constant (k), and $t_{1/2} = 0.693/k$.

Signaling Pathways and Mechanisms of Action

Several clinically investigated sulfoximine-containing drugs are inhibitors of critical signaling pathways involved in cancer progression. The following diagrams illustrate the general mechanisms of these pathways.

ATR Kinase Signaling Pathway

Ceralasertib (AZD6738) is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.

Caption: ATR Kinase Signaling Pathway Inhibition.

P-TEFb/CDK9 Signaling Pathway

Atuveciclib (BAY 1143572) is a selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb), which is a complex of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.

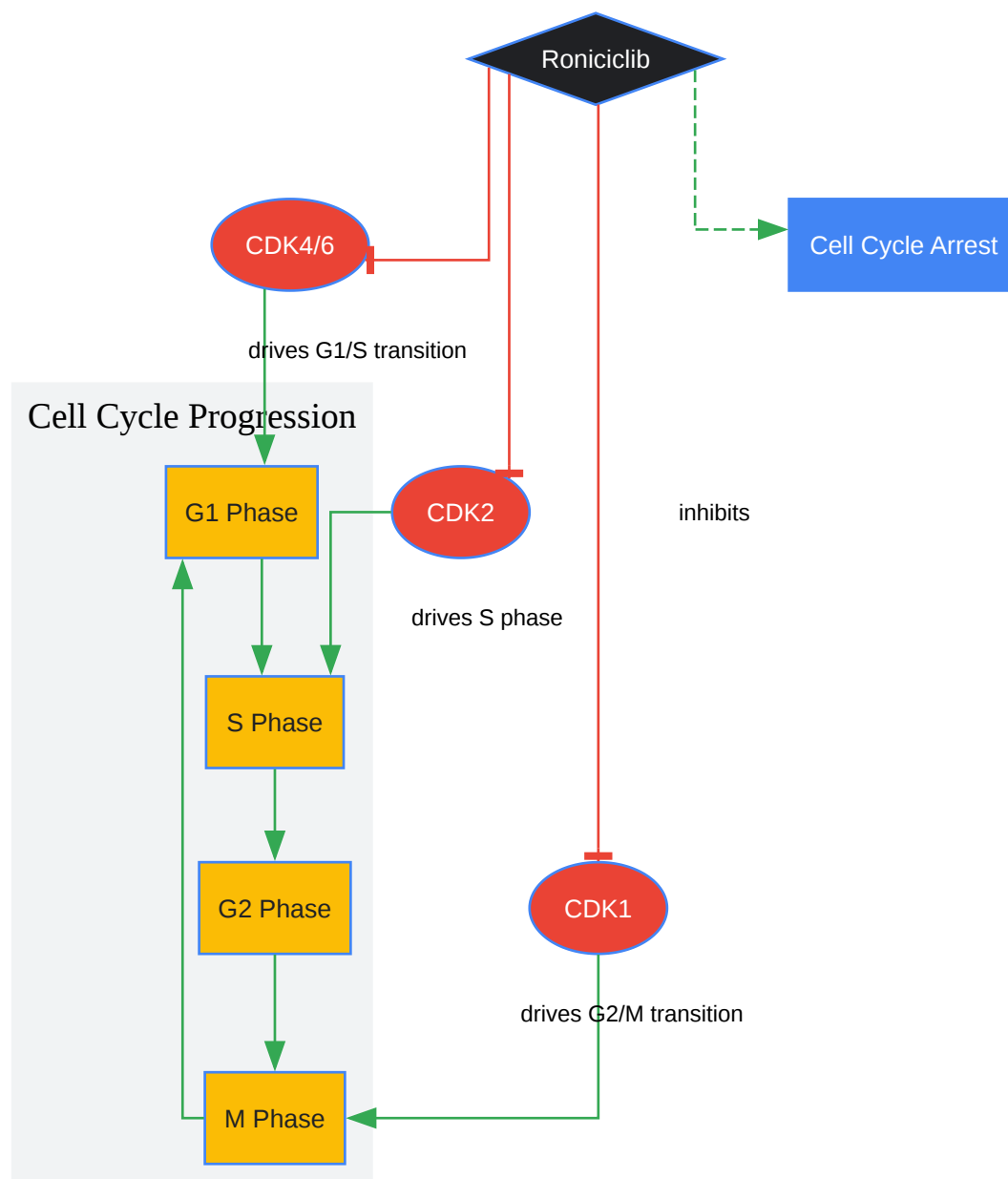


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Caption: P-TEFb/CDK9 Signaling Pathway Inhibition.

Pan-CDK Inhibition

Roniciclib is a pan-CDK inhibitor, targeting multiple cyclin-dependent kinases involved in cell cycle progression.



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Caption: Pan-CDK Inhibition of the Cell Cycle.

Conclusion

The comparative data presented in this guide highlight the significant potential of **(Phenylsulfonylimidoyl)benzene** and its sulfoximine analogs in overcoming common challenges in drug discovery. While the replacement of established functional groups with sulfoximines does not universally guarantee improved properties, the trends observed in increased metabolic stability and, in some cases, enhanced aqueous solubility are compelling. The additional vector for chemical modification on the sulfoximine nitrogen further expands the chemical space available to medicinal chemists.

The detailed experimental protocols and signaling pathway diagrams provided herein are intended to serve as a valuable resource for researchers in their efforts to design and evaluate novel therapeutic agents. As the understanding of the unique properties of sulfoximines continues to grow, their application in the development of next-generation therapeutics is expected to expand significantly.

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